1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Physicochemical profiling Peptide chemistry pH-dependent solubility

Researchers designing peptide turn mimetics often face limited access to constrained β-amino acids with defined conformational preferences. β-TIC (CAS 116140-19-3) is a scalable, enantiopure (99% ee) β2-amino acid scaffold that induces reverse-turn conformations for PPI modulator SAR. • Reverse-turn conformation confirmed by NMR; pKa 3.19 enables pH-dependent switching vs. Tic (pKa 1.85). • Distinct β2-backbone spacing alters H-bond distances and receptor interactions. • ≥95% purity; scalable synthesis supports multi-gram procurement.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 116140-19-3
Cat. No. B040805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid
CAS116140-19-3
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyUZNKRPSOIPMUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-TIC: Structural Identity and Procurement


1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) is a constrained β2-amino acid, designated β-TIC, that belongs to the tetrahydroisoquinoline carboxylic acid family [1]. Unlike the more widely known 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which functions as a constrained α-amino acid analog of phenylalanine [2], THIQ-4-COOH positions the carboxyl group at the 4-position of the saturated heterocyclic ring, creating a β-amino acid scaffold with distinct backbone geometry, acid-base properties, and conformational preferences [1]. The compound has a molecular formula of C10H11NO2, a molecular weight of 177.20 g/mol, and is commercially available at analytical purity grades (≥95%) .

β-TIC vs. Positional Isomers: Substitution Risk


The tetrahydroisoquinoline carboxylic acid family includes positional isomers with the carboxyl group at the 1-, 3-, or 4-position, each exhibiting fundamentally different amino acid classification and molecular recognition properties. The 3-carboxylic acid (Tic) is an α-amino acid that mimics phenylalanine and engages α-amino acid binding pockets [1]. In contrast, the 4-carboxylic acid (β-TIC) is a β2-amino acid with an additional methylene unit in the backbone, altering hydrogen-bonding distances, backbone dihedral angles, and acid dissociation constants (ΔpKa ≈ 1.34 units vs. Tic) [2]. These structural distinctions produce divergent conformational preferences: Tic adopts intramolecularly H-bonded turn conformations characteristic of α-amino acid constraints, whereas β-TIC induces a reverse-turn conformation that is unique among cyclic β-amino acid building blocks [2][3]. Generic substitution between these positional isomers would alter peptide backbone length, charge distribution at physiological pH, and secondary structure propensity, rendering experimental results non-reproducible.

Quantitative Evidence: β-TIC vs. Closest Analogs


pKa Divergence Between Positional Isomers

The acid dissociation constant (pKa) of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is predicted to be 3.19 ± 0.20, whereas its 3-carboxylic acid positional isomer (Tic) exhibits a predicted pKa of 1.85 [1]. This ΔpKa of approximately 1.34 units reflects the greater distance between the protonated amine and the carboxyl group in the β2-amino acid scaffold, reducing the inductive electron-withdrawing effect of the ammonium group on the carboxylic acid. At physiological pH 7.4, both compounds exist predominantly in their carboxylate forms; however, at mildly acidic pH values (e.g., pH 4-5), the 4-carboxylic acid remains partially protonated while the 3-carboxylic acid is nearly fully deprotonated, leading to substantial differences in charge state, hydrogen-bonding capacity, and partition coefficients [1].

Physicochemical profiling Peptide chemistry pH-dependent solubility

Enzymatic Resolution for High Enantiopurity

The (R)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (β-TIC) was obtained in 99% enantiomeric excess via a biocatalytic enzymatic resolution route, representing one of the few successful examples of enzymatic resolution of β2-amino acids reported in the literature [1]. In comparison, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), as an α-amino acid, can be resolved by standard enzymatic methods (e.g., acylase I) with enantiomeric excess values typically ranging from 95% to >99% depending on the specific protocol [2]. The significance of the 99% ee for β-TIC lies in the inherent difficulty of resolving β2-amino acids: the additional methylene group reduces substrate recognition by commonly available hydrolases, making the achievement of high enantiopurity substantially more challenging than for α-amino acids [1].

Chiral resolution Enantiopure synthesis β-amino acid chemistry

Reverse-Turn Conformation: Flexible β-Turn Mimetic

NMR spectroscopy and computational modeling studies on model tetrapeptides (Fmoc-L-Ala-β-TIC-β-Ala-L-Val-OBn) demonstrated that the (R)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (β-TIC) induces a reverse-turn conformation when incorporated into a peptide backbone [1]. This β-TIC/β-Ala construct represents the first example of a flexible turn mimetic containing a cyclic and an acyclic β-amino acid [1]. In contrast, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), as a constrained α-amino acid, predominantly adopts a gauche(-) side-chain conformation and forms intramolecularly H-bonded forms that correspond to a different turn geometry (a tighter, less flexible bend characteristic of α-amino acid constraints) [2]. The flexibility and spacing provided by the β2-amino acid backbone makes β-TIC suitable for mimicking broader, more adaptable turn structures, whereas Tic is optimized for rigid β-turn scaffolds [1][2].

Peptidomimetics β-turn mimetics Protein-protein interaction modulators

Scalable Synthesis Route for β-TIC

The doctoral thesis of Bonetti (2015) reports the development of a simple and scalable synthesis of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid that solved problems encountered using previously reported literature synthetic protocols [1]. This synthetic advancement, combined with the subsequent bio-enzymatic resolution achieving 99% ee [2], establishes a viable procurement pathway for enantiopure β-TIC at quantities suitable for peptide synthesis campaigns. By comparison, the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is well-established and commercially mature, with multiple suppliers offering both enantiomers . The documented synthetic challenges for β-TIC imply that the availability of an improved scalable synthesis directly reduces supply risk and enables multi-gram or larger procurement, which may not have been feasible with earlier literature methods [1][2].

Process chemistry Scalable synthesis β-amino acid production

β-TIC Optimal Application Scenarios


Flexible β-Turn Peptidomimetics for PPI Modulation

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (β-TIC) is uniquely suited for the design of flexible β-turn peptidomimetics targeting protein-protein interaction (PPI) interfaces. The reverse-turn conformation induced by (R)-β-TIC, as demonstrated by NMR and computational studies on tetrapeptide models [1], provides a turn geometry that is broader and more adaptable than the rigid turns induced by α-amino acid-based Tic [2]. This flexibility is advantageous when targeting PPI interfaces that exhibit conformational heterogeneity or when a single scaffold must accommodate multiple related targets. The β-TIC/β-Ala construct represents the first example of a turn mimetic combining cyclic and acyclic β-amino acids, opening a distinct chemical space not accessible with Tic-based designs [1]. Researchers developing peptide modulators of KEAP1/NRF2 or other PPI targets should consider β-TIC when structural plasticity at the turn region is required.

pH-Dependent Peptide Design: Weaker Acid Function

The pKa difference of approximately 1.34 units between 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (pKa 3.19) and its 3-carboxylic acid isomer Tic (pKa 1.85) [1][2] makes β-TIC the preferred choice for peptide design applications where a weaker carboxylic acid functionality is desired. At mildly acidic pH values (e.g., pH 4-5 relevant to endosomal compartments or certain formulation conditions), β-TIC remains partially protonated whereas Tic is predominantly deprotonated, affecting hydrogen-bonding patterns, membrane permeability, and solubility. This property is particularly relevant for peptide-based therapeutics targeting intracellular compartments or requiring pH-triggered conformational switching.

Enantiopure β2-Amino Acid for Foldamer Chemistry

For research groups engaged in foldamer design and synthesis, 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid offers a rare combination: an enantiopure (99% ee) constrained β2-amino acid with an aromatic ring that facilitates non-covalent interactions [1]. The documented scalable synthesis [2] enables procurement at quantities sufficient for systematic structure-activity relationship (SAR) studies. Unlike simpler cyclic β-amino acids such as nipecotic acid, β-TIC incorporates an aromatic ring that provides additional π-stacking and hydrophobic contact surfaces, enhancing the potential for generating protein-protein interaction modulators with higher affinity [1]. Procurement of β-TIC supports foldamer programs that require building blocks beyond standard α-amino acids.

Altered Backbone Spacing vs. Tic-Based Opioid Peptides

While 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been extensively used in opioid peptide antagonists (e.g., TIPP peptides) [1], the 4-carboxylic acid isomer (β-TIC) provides a fundamentally different backbone spacing due to the additional methylene unit. This alteration changes the distance between the aromatic ring and the carboxylate, which can modulate receptor subtype selectivity. Researchers seeking to explore structure-activity relationships around constrained amino acid positions in neuropeptide analogs should evaluate β-TIC when modifications to backbone length, rather than side-chain volume, are the design objective. The (R)-enantiomer of β-TIC, obtainable in 99% ee [2], enables stereochemical exploration complementary to D-Tic-based designs.

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